Cas no 105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-)

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- structure
105458-70-6 structure
Nome del prodotto:4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
Numero CAS:105458-70-6
MF:C40H46N2O7
MW:666.802451610565
CID:227585

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-m
    • (+)-Thalifaronine
    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-,[S-(R*,R*)]-
    • Thalifaronine
    • 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-, (6aS)-
    • Inchi: 1S/C40H46N2O7/c1-41-15-13-24-18-32(43-3)33(44-4)21-27(24)30(41)17-23-9-11-26(12-10-23)49-38-29-20-31-36-25(14-16-42(31)2)19-34(45-5)39(47-7)37(36)28(29)22-35(46-6)40(38)48-8/h9-12,18-19,21-22,30-31H,13-17,20H2,1-8H3/t30-,31-/m0/s1
    • Chiave InChI: QFVABPQXILXPJL-CONSDPRKSA-N
    • Sorrisi: N1(C)[C@]2([H])C3=C(C(OC)=C(OC)C=C3CC1)C1=CC(OC)=C(OC)C(OC3=CC=C(C[C@H]4C5=C(C=C(OC)C(OC)=C5)CCN4C)C=C3)=C1C2

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 49
  • XLogP3: 3.121

Proprietà sperimentali

  • Densità: 1.191±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 737.0±60.0 °C(Predicted)
  • pka: 7.74±0.40(Predicted)

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD